3-Pyrrolin-2-one, 3-acetyl-5-sec-butyl-4-hydroxy-, L-

Description

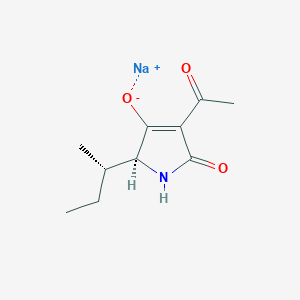

Sodium tenuazonate is the sodium salt of tenuazonic acid (TeA), a mycotoxin produced by fungal species such as Alternaria alternata and Phoma sorghina. Tenuazonic acid, a tetramic acid derivative (3-acetyl-5-sec-butyl-4-hydroxy-3-pyrrolin-2-one), exhibits phytotoxic, antimicrobial, and cytotoxic properties . Its sodium salt is notable for its solubility in aqueous environments, facilitating its interaction with biological systems and metal ions.

Properties

CAS No. |

1013-59-8 |

|---|---|

Molecular Formula |

C10H15NO3 |

Molecular Weight |

197.23 g/mol |

IUPAC Name |

(3E,5S)-5-[(2S)-butan-2-yl]-3-(1-hydroxyethylidene)pyrrolidine-2,4-dione |

InChI |

InChI=1S/C10H15NO3/c1-4-5(2)8-9(13)7(6(3)12)10(14)11-8/h5,8,12H,4H2,1-3H3,(H,11,14)/b7-6+/t5-,8-/m0/s1 |

InChI Key |

CGMTUJFWROPELF-YPAAEMCBSA-N |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=C(C(=O)N1)C(=O)C)[O-].[Na+] |

Canonical SMILES |

CCC(C)C1C(=C(C(=O)N1)C(=O)C)[O-].[Na+] |

Origin of Product |

United States |

Chemical Reactions Analysis

Metal Complexation Reactions

Sodium tenuazonate acts as a polydentate ligand, forming stable complexes with transition metals. These reactions are critical to its biological activity and environmental behavior.

Key Findings :

-

The Cu(II) complex adopts a square-planar geometry, confirmed by X-ray crystallography .

-

Fe(III) complexes exhibit redox activity, facilitating electron transfer in Fenton-like reactions .

Redox Reactions and Fenton Chemistry

Sodium tenuazonate participates in iron-mediated redox cycles, generating reactive oxygen species (ROS).

Mechanism :

-

Fe(III) Reduction :

Demonstrated via ferrozine assays showing Fe(III)-to-Fe(II) reduction .

-

Hydroxyl Radical Formation :

Tetramate-Fe(II) complexes initiate Fenton chemistry under acidic conditions, producing radicals .

Experimental Data :

-

ROS Detection : Electron paramagnetic resonance (EPR) confirmed generation in xanthobaccin A-Fe systems .

-

pH Dependency : Optimal activity occurs at pH 3–5, aligning with natural environments like rhizosphere soils .

Acid-Base Behavior

The tetramate core undergoes pH-dependent tautomerization, influencing reactivity:

Tautomeric Equilibrium :

-

Enol Form : Dominates under acidic conditions, enhancing metal-binding affinity .

-

Keto Form : Predominates in neutral/alkaline solutions, reducing chelation capacity .

Biological and Environmental Implications

Comparison with Similar Compounds

Key Properties :

- Chemical Structure : The β-diketonate structure of tenuazonate enables metal chelation and hydrogen bonding .

- Toxicity : Sodium tenuazonate has oral LD50 values of 81 mg/kg (female mice) and 168–180 mg/kg (rats), with significant sex-dependent variations in mice .

- Applications : Used in studies of luminescent sensing with Ru(II)-biimidazole complexes due to its hydrogen-bonding capability .

Structural and Chemical Comparison

Table 1: Structural and Physicochemical Properties

Key Differences :

- Solubility: Sodium tenuazonate > Mg/Ca tenuazonate due to monovalent vs. divalent counterions.

- Coordination Chemistry : Cu(II) forms stable chelates, while Na⁺ primarily acts as a counterion .

Metal Chelation and Reactivity

Tenuazonate exhibits broad metal-binding capabilities:

- Sodium Tenuazonate : Interacts with Ru(II)-biimidazole complexes via hydrogen bonding, causing luminescence quenching .

- Mg/Ca Tenuazonate : Found naturally in fungal extracts; ionic interactions dominate .

- Cu Tenuazonate : Forms rigid square-planar complexes, enhancing stability in organic media .

Table 2: Metal Interaction Mechanisms

Table 3: Toxicological Data

Key Findings :

Q & A

Q. How is sodium tenuazonate analytically identified and quantified in complex matrices?

- Methodological Answer : Sodium tenuazonate can be identified using high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) for specificity. Quantification requires calibration curves with certified reference standards to ensure accuracy. For biological matrices, solid-phase extraction (SPE) is recommended to reduce interference from proteins or lipids . Validation parameters (e.g., limit of detection, recovery rates) should adhere to ICH guidelines for analytical procedures .

Q. What are the established protocols for synthesizing sodium tenuazonate in laboratory settings?

- Methodological Answer : Synthesis typically involves the esterification of tenuazonic acid followed by neutralization with sodium hydroxide. Key steps include:

- Purification via recrystallization using ethanol-water mixtures.

- Monitoring reaction progress with thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.

- Ensuring anhydrous conditions to prevent hydrolysis of intermediates .

Q. How do researchers ensure the purity and stability of sodium tenuazonate in experimental settings?

- Methodological Answer : Purity is assessed using elemental analysis (C, H, N, Na) and chromatographic methods (HPLC). Stability studies under varying temperatures and pH levels (e.g., 4°C, 25°C, 40°C) are critical. Degradation products are identified via accelerated stability testing, with data analyzed using Arrhenius kinetics models .

Advanced Research Questions

Q. What experimental designs are optimal for studying sodium tenuazonate’s mechanism of action in biological systems?

- Methodological Answer : Use a combination of in vitro and in silico approaches:

- In vitro : Dose-response assays (e.g., IC50 determination) with cell lines, paired with RNA sequencing to identify differentially expressed genes.

- In silico : Molecular docking simulations to predict binding affinities to target proteins (e.g., mycotoxin-related enzymes). Controls should include negative (vehicle) and positive (known inhibitors) comparators .

Q. How can contradictory data on sodium tenuazonate’s bioactivity across studies be resolved?

- Methodological Answer : Contradictions often arise from variability in experimental conditions (e.g., cell culture media composition, assay pH). Researchers should:

Q. What advanced techniques are recommended for optimizing sodium tenuazonate’s experimental parameters (e.g., pH, temperature)?

- Methodological Answer : Response surface methodology (RSM) with a central composite design can model interactions between variables (e.g., pH 6–8, 20–40°C). Data is analyzed using ANOVA to identify significant factors. For time-dependent studies, kinetic modeling (e.g., Michaelis-Menten equations) is advised .

Data Analysis and Reporting

Q. How should researchers handle batch-to-batch variability in sodium tenuazonate samples?

Q. What statistical approaches are suitable for interpreting dose-dependent effects of sodium tenuazonate?

- Methodological Answer : Nonlinear regression models (e.g., log-logistic curves) are preferred for dose-response data. For non-normal distributions, non-parametric tests (e.g., Kruskal-Wallis) should replace ANOVA. Confidence intervals (95%) must accompany EC50/IC50 values .

Future Research Directions

Q. What gaps exist in current methodologies for studying sodium tenuazonate’s environmental impact?

Q. How can omics technologies (e.g., metabolomics) enhance understanding of sodium tenuazonate’s biosynthetic pathways?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.